molecular formula C20H17F3N6S B2930065 2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 691873-00-4

2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2930065
CAS No.: 691873-00-4
M. Wt: 430.45
InChI Key: NUPZNZMBAZLCFW-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 2: A 4-phenylpiperazino group, which introduces a nitrogen-rich, bulky substituent known to enhance interactions with biological targets, particularly in the central nervous system .
  • Position 7: A trifluoromethyl (-CF₃) group, a common pharmacophore in medicinal chemistry due to its ability to improve metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N6S/c21-20(22,23)17-13-15(16-7-4-12-30-16)24-18-25-19(26-29(17)18)28-10-8-27(9-11-28)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPZNZMBAZLCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=CS5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 691873-00-4) is a member of the triazolopyrimidine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C20H17F3N6SC_{20}H_{17}F_3N_6S with a molecular weight of 430.5 g/mol. The presence of the trifluoromethyl group and the piperazine moiety is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : It has been shown to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, which is crucial for pyrimidine biosynthesis in malaria parasites. This inhibition leads to reduced parasite viability and growth .
  • Receptor Binding : The compound may also interact with specific receptors in the central nervous system, contributing to its potential neuropharmacological effects.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives from the triazolopyrimidine scaffold. In vitro assays indicated that compounds with a trifluoromethyl group at the 7-position exhibited potent activity against P. falciparum, with IC50 values ranging from 0.023 to 20 µM . The selectivity index (SI) for some active derivatives was reported to be exceptionally high, indicating favorable therapeutic profiles.

Antitumor Activity

In addition to anti-malarial properties, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values as low as 27.6 µM against MDA-MB-231 breast cancer cells . The presence of electron-withdrawing groups was correlated with enhanced cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazolopyrimidine ring significantly affect biological activity:

  • Trifluoromethyl Group : The introduction of a trifluoromethyl group at the 7-position enhances metabolic stability and increases binding affinity to target enzymes.
  • Aromatic Substituents : Variations in the phenyl and thienyl groups also play a critical role in modulating activity. For example, substituents that increase lipophilicity tend to improve efficacy against both malaria and cancer cells .

Case Study 1: Antimalarial Efficacy

A study by Phillips et al. demonstrated the effectiveness of synthesized triazolopyrimidine derivatives against chloroquine-resistant strains of P. falciparum. The research utilized docking simulations to predict binding interactions with PfDHODH, confirming that compounds with specific substitutions exhibited superior inhibitory effects .

Case Study 2: Antitumor Potential

In another study focusing on breast cancer, a series of thienyl-substituted triazolopyrimidines were evaluated for their cytotoxicity against MDA-MB-231 cells. The results indicated that modifications in the piperazine ring could lead to significant differences in cell viability outcomes, emphasizing the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 5, and 7 significantly altering pharmacological profiles. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Activities References
Target Compound 2: 4-Phenylpiperazino; 5: 2-thienyl; 7: -CF₃ Structural analog with potential CNS activity; -CF₃ enhances metabolic stability
7-Chloro-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5j) 5: 4-(CF₃)phenyl; 7: Cl Intermediate for anti-tubercular agents; Cl facilitates nucleophilic substitution
N-(4-Methoxyphenethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61) 7: 4-Methoxyphenethylamino; 5: phenyl Anti-tubercular activity (MIC: 1.25 µg/mL); methoxy group improves solubility
7-(4-Fluorophenyl)-5-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 7: 4-Fluorophenyl; 5: phenyl Antifungal/antimicrobial activity; fluorine enhances electronegativity
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid 2: Acetic acid; 7: -CF₃ Carboxylic acid group enables conjugation with biomolecules; -CF₃ stabilizes the core

Key Observations

Position 7 Modifications :

  • Chlorine (e.g., 5j ) is often used as a leaving group for further functionalization .
  • Trifluoromethyl (-CF₃) groups (e.g., target compound) improve lipophilicity and resistance to oxidative metabolism .
  • Amine substituents (e.g., 61 ) enhance target affinity in anti-tubercular agents .

Position 5 Aryl Groups :

  • Thienyl (target compound) and pyridyl (e.g., 60 ) moieties modulate electronic properties and receptor binding .
  • Fluorophenyl groups (e.g., 5h ) increase steric bulk and influence selectivity .

Position 2 Diversity: Piperazino derivatives (target compound, 8a) are associated with CNS activity due to blood-brain barrier penetration . Methylthio groups (e.g., 8a) can act as hydrogen bond acceptors or participate in redox reactions .

Pharmacological Highlights

  • Anti-Tubercular Activity : Compounds like 61 and 60 exhibit potent activity against Mycobacterium tuberculosis, with MIC values as low as 1.25 µg/mL .
  • Antitumor Potential: Derivatives with extended aromatic systems (e.g., 20) show inhibitory effects on cancer cell proliferation .
  • Synthetic Flexibility : The scaffold’s adaptability is demonstrated by green synthesis methods using 4,4’-trimethylenedipiperidine, a recyclable catalyst .

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